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3-methyl-1H-pyrazole-5-carbohydrazide

Schiff base kinetics Coordination chemistry Bioinorganic modeling

Designing tridentate Schiff base ligands with N1-substituted pyrazole analogs often blocks the deprotonation required for ONO metal binding. 3-Methyl-1H-pyrazole-5-carbohydrazide (CAS 40535-14-6) solves this with a free N1-H position. • Forms polymeric helicates with Li⁺/Na⁺ & clusters with K⁺/V(V) - geometries unattainable with N1-alkylated analogs • Validated Schiff base kinetics with pyridoxal-5-phosphate under biomimetic conditions • Anticancer scaffold: A549-active derivatives with optimal log P 3.12-4.94 • Non-nucleotide bacterial DNA Pol III inhibitor precursor

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 40535-14-6
Cat. No. B1348987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrazole-5-carbohydrazide
CAS40535-14-6
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C(=O)NN
InChIInChI=1S/C5H8N4O/c1-3-2-4(9-8-3)5(10)7-6/h2H,6H2,1H3,(H,7,10)(H,8,9)
InChIKeyFWNHUZOBVQZERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-pyrazole-5-carbohydrazide: Versatile Scaffold for Bioactive Derivatives


3-Methyl-1H-pyrazole-5-carbohydrazide (CAS 40535-14-6) is a small heterocyclic building block (MW 140.14, C5H8N4O) containing a pyrazole ring substituted with a methyl group at the 3-position and a carbohydrazide moiety at the 5-position [1]. The compound serves as a versatile synthetic intermediate for generating Schiff base ligands through condensation with aldehydes or ketones [2], and as a precursor for hydrazone derivatives evaluated in anticancer and antimicrobial research programs [3]. Its XLogP3 value of -0.5 indicates moderate hydrophilicity, while its three hydrogen bond donor and three acceptor sites enable diverse coordination chemistry [1].

Workflow
Schiff base ligand precursor for anticancer and antimicrobial research programs
Selection
Free N1 position enables tridentate ONO metal coordination
Context
Moderate hydrophilicity supports aqueous-phase synthetic protocols

Why 3-Methyl-1H-pyrazole-5-carbohydrazide Outperforms Other Pyrazole Hydrazides


Substitution with closely related pyrazole carbohydrazides such as 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide (CAS 263016-17-7) or 1H-pyrazole-3-carbohydrazide introduces critical differences in coordination geometry, steric accessibility, and physicochemical properties. The presence of the unsubstituted N1 position on the pyrazole ring of 3-methyl-1H-pyrazole-5-carbohydrazide enables deprotonation and metal coordination modes that are sterically blocked in N1-alkylated analogs [1]. Additionally, comparative kinetic studies demonstrate that the 3-methyl substitution pattern significantly influences Schiff base formation rates with pyridoxal-5-phosphate relative to 1H-pyrazole-3-carbohydrazide and 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide [2]. The specific arrangement of the methyl group at the 3-position and the free NH at the 1-position confers a unique balance of electron density and hydrogen-bonding capacity that cannot be replicated by unsubstituted or differently substituted analogs [3].

3-Methyl-1H-pyrazole-5-carbohydrazide
vs.
N1-alkylated analogs (e.g., 1-ethyl-3-methyl)Alkylation blocks deprotonation and metal-binding geometry; coordination modes may shift away from helicate formation
3-Methyl-1H-pyrazole-5-carbohydrazide
vs.
1H-pyrazole-3-carbohydrazide / 2-(3,5-dimethyl) analogSchiff base formation kinetics differ; reported rate constants may not transfer, affecting time-sensitive complex synthesis

3-Methyl-1H-pyrazole-5-carbohydrazide: Key Differentiation Evidence


Schiff Base Formation Kinetics with Pyridoxal-5-Phosphate

In a comparative kinetic study, 3-methyl-1H-pyrazole-5-carbohydrazide exhibited distinct Schiff base formation kinetics with pyridoxal-5-phosphate (PLP) relative to 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide and 1H-pyrazole-3-carbohydrazide under physiological pH conditions [1]. The study measured binding ability and rate constants for Schiff base formation under conditions modeling living tissues [1].

Schiff base kinetics
Head-to-head
Differential rate constants observed vs. 2-(3,5-dimethyl) and 1H-pyrazole-3-carbohydrazide
Supports time-sensitive coordination chemistry design
Full rate data requires article access
Schiff base kinetics Coordination chemistry Bioinorganic modeling

Crystallographic Coordination: Polymeric Helicate Formation

Crystallographic characterization of Schiff base ligands derived from 3-methyl-1H-pyrazole-5-carbohydrazide (specifically N′-[(E)-(2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide and its o-hydroxy acetophenone analog) revealed the formation of polymeric helicates and polymeric clusters when coordinated with vanadium(V) and alkali metal ions [1]. The specific coordination geometry is dictated by the tridentate ONO binding mode enabled by the 3-methyl substitution pattern [1].

Crystallographic helicates
Class-level
Polymeric helicates (Li⁺/Na⁺) and clusters (K⁺) confirmed by single-crystal XRD
Supports predictable supramolecular architecture design
Tridentate ONO binding required
X-ray crystallography Coordination polymers Supramolecular chemistry

Non-Nucleotide DNA Polymerase III Inhibition

Patented pyrazole carboxylic acid hydrazide compounds, for which 3-methyl-1H-pyrazole-5-carbohydrazide serves as a representative core scaffold, have been identified as the first 'non-nucleotide' inhibitors of bacterial DNA polymerase III [1]. This mechanism distinguishes these compounds from nucleotide-analog polymerase inhibitors that incorporate heterocyclic nitrogenous bases (guanine, adenine, cytosine, thymine, uracil) [1]. The patent explicitly claims compounds capable of inhibiting DNA pol IIIC and/or pol IIIE classes, with Gram-positive bacteria possessing both enzyme classes and Gram-negative bacteria possessing pol IIIE [1].

Non-nucleotide inhibition
Class-level
Inhibits bacterial DNA polymerase III without heterocyclic base moieties
May support screening for alternative antibacterial mechanisms
Patent-derived scaffold context
Antibacterial drug discovery DNA polymerase III Mechanism of action

Lipophilicity-Guided SAR for A549 Cell Inhibition

Structure-activity relationship studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives synthesized from the parent 3-methyl-1H-pyrazole-5-carbohydrazide scaffold established a quantitative correlation between lipophilicity and A549 lung cancer cell growth inhibition [1]. Compounds with calculated log P values in the range of 3.12-4.94 demonstrated superior inhibitory effects on A549 cell growth compared to derivatives falling outside this lipophilicity window [1].

Lipophilicity SAR
Class-level
log P 3.12–4.94 associated with A549 cell growth inhibition
Guides lipophilicity optimization for cell-based assays
Reported SAR window
Anticancer SAR Lipophilicity A549 lung cancer

Autophagy Induction as Anticancer Mechanism

Derivatives of 3-methyl-1H-pyrazole-5-carbohydrazide bearing N-β-glycoside moieties have been demonstrated to induce autophagy in A549 lung cancer cells as their primary growth inhibitory mechanism [1]. Compound 3d (a specific 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-β-glycoside) exhibited the highest growth inhibitory effect and induced autophagy, distinguishing this mechanism from compounds that act solely through apoptosis induction [1].

Autophagy induction
Class-level
Autophagy demonstrated (Compound 3d) in A549 cells; distinct from apoptosis
Supports non-apoptotic cell death pathway research
Confirmed by MDC/TEM staining
Autophagy induction N-glycosides Non-apoptotic cell death

XLogP3 Hydrophilicity Advantage

3-Methyl-1H-pyrazole-5-carbohydrazide exhibits a computed XLogP3 value of -0.5, indicating moderate hydrophilicity that facilitates aqueous solubility [1]. This physicochemical profile contrasts with more lipophilic pyrazole derivatives such as 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide (MW 168.2, containing an ethyl substituent that increases lipophilicity) .

XLogP3 hydrophilicity
Reported
-0.5 (PubChem computed)
Moderate hydrophilicity profile for aqueous reaction compatibility
Computational prediction
Physicochemical properties Solubility ADME prediction

3-Methyl-1H-pyrazole-5-carbohydrazide: Recommended Procurement Scenarios


Helical Coordination Polymer Synthesis

Researchers designing supramolecular architectures requiring predictable helical or double-helical coordination geometries should prioritize 3-methyl-1H-pyrazole-5-carbohydrazide as the hydrazide precursor. Crystallographic evidence confirms that Schiff bases derived from this compound with salicylaldehyde or o-hydroxy acetophenone form polymeric helicates with Li⁺ and Na⁺ ions, and polymeric clusters with K⁺ ions when coordinated with vanadium(V) [1]. This specific structural outcome is not universally achievable with N1-substituted pyrazole hydrazides, which lack the free NH required for the ONO tridentate binding mode [1].

Bioinorganic Schiff Base Kinetics

Investigators requiring a pyrazole hydrazide with well-characterized Schiff base formation kinetics under biomimetic conditions should select 3-methyl-1H-pyrazole-5-carbohydrazide. Direct comparative studies have measured its rate constants and binding ability with pyridoxal-5-phosphate relative to 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide and 1H-pyrazole-3-carbohydrazide under physiological pH and conditions modeling living tissues [2]. This established kinetic baseline enables reproducible experimental design in bioinorganic modeling applications.

Hit-to-Lead Optimization Using log P SAR

Medicinal chemistry teams developing anticancer agents targeting A549 lung cancer cells should procure 3-methyl-1H-pyrazole-5-carbohydrazide as the core scaffold for derivative synthesis. Established SAR demonstrates that derivatives with calculated log P values in the 3.12-4.94 range exhibit enhanced A549 cell growth inhibition [3]. This validated lipophilicity window provides a quantitative design constraint that accelerates lead optimization by focusing synthetic efforts on derivatives most likely to retain antiproliferative activity [3].

Non-Nucleotide DNA Polymerase III Inhibitor Development

Research programs seeking mechanistically novel antibacterial agents should consider 3-methyl-1H-pyrazole-5-carbohydrazide as a starting scaffold for derivative synthesis. Patented pyrazole carboxylic acid hydrazide compounds represent the first non-nucleotide inhibitors of bacterial DNA polymerase III, distinguishing them from nucleotide-analog polymerase inhibitors that contain purine or pyrimidine bases [4]. This mechanistic differentiation may enable activity against bacterial strains with acquired resistance to existing nucleotide-based antibiotics [4].

Application
Selection Property
Validation Focus
Supramolecular helicate synthesis
Unsubstituted N1 position for tridentate ONO binding
X-ray crystallographic architecture confirmation
Bioinorganic kinetic modeling
Characterized Schiff base formation rates with PLP
Comparative rate reproducibility under biomimetic conditions
Anticancer lead optimization (A549)
Lipophilicity-guided SAR window (reported)
Cell growth inhibition SAR validation
Antibacterial mechanism screening
Non-nucleotide polymerase III inhibition scaffold
Enzymatic inhibition specificity verification

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